Aspochalasin M

描述

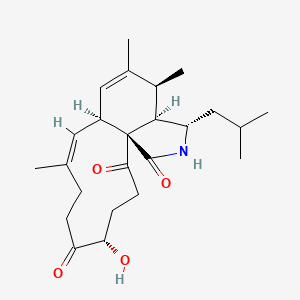

曲霉素M是一种天然存在的化合物,属于细胞松弛素家族,细胞松弛素家族是一类真菌次级代谢产物。这些化合物以高度取代的异吲哚环与较大环状大环融合为特征。 曲霉素M以其生物活性而闻名,包括细胞静止和细胞毒性作用,使其成为各个科学研究领域的关注对象 .

准备方法

合成路线和反应条件: 曲霉素M通常从真菌物种中分离出来,例如优雅曲霉和优雅镰孢菌。 分离过程包括真菌培养物的发酵,然后使用色谱技术进行提取和纯化 .

工业生产方法: 目前,曲霉素M没有大规模的工业生产方法。该化合物主要通过实验室规模的发酵过程获得。 研究人员正在探索生物合成途径和基因工程以提高产量潜力 .

化学反应分析

反应类型: 曲霉素M经历各种化学反应,包括氧化、还原和取代反应。 这些反应通过其结构中羟基、酮和双键等官能团的存在而促进 .

常用试剂和条件:

氧化: 可以使用高锰酸钾和三氧化铬等常见的氧化剂来氧化曲霉素M。

还原: 硼氢化钠和氢化铝锂等还原剂用于还原反应。

科学研究应用

Scientific Research Applications

The applications of Aspochalasin M can be categorized into several key areas:

Cancer Research

This compound has shown promising results in cancer research, particularly concerning its interaction with the epidermal growth factor receptor (EGFR). Computational studies indicate that it binds effectively to EGFR's active sites, suggesting its potential as an anticancer drug candidate. In vitro assays have demonstrated its cytotoxicity against various cancer cell lines, including prostate cancer cells (PC3) and leukemia cells (HL-60) .

- Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Microbiology

This compound exhibits antibacterial properties, making it relevant in microbiological studies. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showing moderate activity against certain strains. Its antifouling properties have also been noted, particularly against larval settlement of barnacles, indicating potential applications in marine biology and biofouling prevention .

- Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | Moderate |

Biochemical Studies

This compound serves as a model compound for studying the chemical behavior of cytochalasins and their derivatives. Its biochemical properties include interaction with actin filaments, which is crucial for understanding cellular processes such as motility and division. The compound's mechanism of action involves perturbation of the cell cycle, leading to inhibition of cell proliferation .

Case Study 1: Anticancer Potential

A study conducted on this compound's efficacy against prostate cancer cells revealed significant cytotoxic effects, prompting further investigation into its mechanism of action. The study utilized both in vitro assays and computational modeling to predict pharmacokinetic properties, confirming this compound's potential as a drug-like candidate for cancer treatment .

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of this compound indicated that it could inhibit the growth of various bacterial strains. This was particularly evident in studies assessing its effectiveness against biofilm-forming bacteria, which are known to contribute to persistent infections .

作用机制

曲霉素M通过干扰细胞中的肌动蛋白细胞骨架发挥作用。它与肌动蛋白丝结合,破坏其聚合,导致细胞静止和细胞毒性作用。 这种机制与其他细胞松弛素类似,这些细胞松弛素也以肌动蛋白细胞骨架为目标 .

类似化合物:

- 曲霉素A

- 曲霉素B

- 曲霉素C

- 曲霉素D

- 曲霉素J

- 曲霉素Z

比较: 曲霉素M在其同类化合物中是独一无二的,因为它具有特定的结构特征和生物活性。虽然所有曲霉素都共享一个共同的大环框架,但其结构上的微小修饰会导致其生物活性的显著差异。 例如,曲霉素M在 C-18 处有一个独特的羟基,与其他曲霉素相比,它会影响其细胞毒性 .

相似化合物的比较

- Aspochalasin A

- Aspochalasin B

- Aspochalasin C

- Aspochalasin D

- Aspochalasin J

- Aspochalasin Z

Comparison: Aspochalasin M is unique among its counterparts due to its specific structural features and biological activities. While all aspochalasins share a common macrocyclic framework, minor modifications in their structures can lead to significant differences in their biological activities. For example, this compound has a distinct hydroxyl group at C-18, which influences its cytotoxicity compared to other aspochalasins .

生物活性

Aspochalasin M is a member of the aspochalasin family, which are secondary metabolites derived from fungi, particularly from the genus Aspergillus. These compounds exhibit a range of biological activities, including anti-tumoral, anti-microbial, and immunomodulatory effects. This article focuses on the biological activity of this compound, summarizing its effects on various cell lines and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure typical of the aspochalasin family, which includes a macrocyclic scaffold with various functional groups. It is a colorless solid, soluble in organic solvents but less so in water. The compound's structure contributes significantly to its biological activity.

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it exhibits modest activity against HL-60 cells (human promyelocytic leukemia) with an IC50 value of 20.0 μM , indicating its potential as an anti-cancer agent .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HL-60 | 20.0 | Moderate cytotoxicity |

| PC3 (Prostate Cancer) | Not specified | Potential activity |

| A2780 (Ovarian Cancer) | 17.29 (compound 2) | Mild antiproliferative activity |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings . The presence of hydroxyl groups in its structure is believed to enhance its antibacterial potency.

While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is hypothesized that its activity may involve the disruption of cellular processes such as apoptosis and cell cycle regulation. The compound's structural features, particularly the hydroxyl groups and macrocyclic ring, are thought to play critical roles in mediating these effects .

Study 1: Cytotoxicity Assessment

A study conducted on various aspochalasins, including this compound, evaluated their cytotoxicity against different cancer cell lines. The results indicated that while this compound showed moderate activity against HL-60 cells, other derivatives exhibited varying degrees of potency against additional lines such as A2780 and PC3 .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound effectively inhibited the growth of certain pathogenic strains, reinforcing its potential as a therapeutic agent against infections .

常见问题

Basic Research Questions

Q. What are the key pharmacokinetic properties of Aspochalasin M, and how do they influence its bioavailability?

this compound exhibits optimal oral bioavailability due to its high gastrointestinal absorption (>90%) and Caco-2 cell permeability (>0.9), critical for passive diffusion across intestinal barriers . Its unbound plasma fraction (Fu = 0.084) ensures sufficient free drug availability for target interaction, while a log PS value of -3 or higher suggests moderate central nervous system (CNS) penetration, though P-glycoprotein efflux limits CNS retention . The BOILED-Egg model predicts superior gastrointestinal absorption (white albumin region) and passive renal elimination via OCT2 transporters (total clearance = 0.804 mL/min/kg), distinguishing it from Erlotinib .

Q. How does this compound interact with EGFR tyrosine kinase at the molecular level?

this compound binds to EGFR’s active site (PDB ID: 1M17) through hydrogen bonds with THR766 and ASP817 residues, stabilizing the ligand-protein complex. Hydrophobic interactions further enhance binding specificity. Molecular docking reveals a docking score of ≥ -9.0 kcal/mol, comparable to Erlotinib . Unlike Erlotinib, this compound does not require water-mediated H-bonds, simplifying binding dynamics .

Q. What structural features of this compound contribute to its drug-likeness?

this compound’s cytochalasan core, with a 19-membered macrocyclic ring and hydroxyl groups, enables hydrogen bonding and hydrophobic interactions. Its logP (~2.5) and polar surface area (95.9 Ų) align with Lipinski’s rules, ensuring membrane permeability and reduced toxicity risks (non-mutagenic, no hERG/hepatotoxicity) . The compound’s stability in plasma (VDss = -0.016) and low acute toxicity (LD50 = 2.638 mol/kg) further validate its drug-like profile .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s CNS penetration be resolved?

While the BOILED-Egg model predicts CNS exclusion due to P-glycoprotein efflux , this compound’s log PS value (-3) suggests moderate CNS penetration. To resolve this, researchers should combine in silico predictions with in vivo biodistribution studies using radiolabeled compounds. Molecular dynamics (MD) simulations (100 ns) show this compound’s stable binding to EGFR but transient CNS retention due to efflux . Comparative studies with Erlotinib (which lacks OCT2-mediated elimination) can clarify tissue-specific distribution .

Q. What methodological approaches validate this compound’s stability in EGFR binding during MD simulations?

Key metrics include:

- RMSD (Root Mean Square Deviation) : <2 Å fluctuations in this compound-EGFR complexes indicate stable binding .

- RMSF (Root Mean Square Fluctuation) : Lower fluctuations in this compound vs. Erlotinib suggest reduced backbone flexibility .

- SASA (Solvent-Accessible Surface Area) : Decreased SASA values confirm compact binding, with this compound outperforming Erlotinib in burying hydrophobic residues .

- Hydrogen Bond Analysis : Persistent H-bonds with THR766/ASP817 (2–7 bonds) vs. Erlotinib’s single bond with MET769 .

Q. How can discrepancies in toxicity profiles between in silico predictions and in vitro assays be addressed?

While in silico models predict low toxicity (no hERG inhibition, hepatotoxicity) , researchers must validate using:

- T.pyriformis/Minnow Toxicity Assays : this compound passes both, unlike Erlotinib .

- Prolonged MD Simulations : Assess off-target interactions (e.g., cytochrome P450 isoforms) .

- Metabolite Screening : Identify reactive intermediates via LC-MS in hepatic microsomes .

Q. What experimental designs optimize this compound’s synthesis and structural modification?

Leverage bioinspired synthesis (e.g., network analysis strategy) to generate derivatives like Aspergillin PZ or Flavichalasines via 2–5 step reactions from Aspochalasin D . Key steps:

- Photochemical [2+2] Cycloaddition : Forms polycyclic frameworks .

- PME3-Mediated MBH Reactions : Introduce stereochemical diversity .

- SAR Studies : Modify hydroxyl/macrocyclic groups to enhance EGFR affinity or reduce efflux .

Q. Methodological Resources

属性

IUPAC Name |

(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCXTRJHTIEBIA-DNJNAQMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。